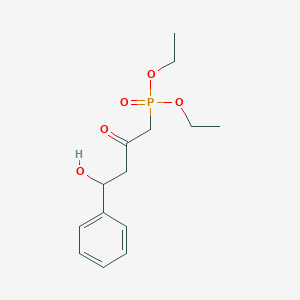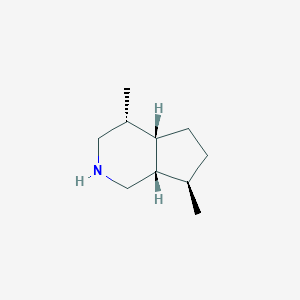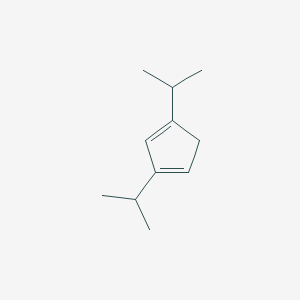
1,3-Diisopropyl-1,3-cyclopentadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diisopropyl-1,3-cyclopentadiene (DIPC) is a cyclic hydrocarbon compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. DIPC is a highly reactive and unstable compound that has been synthesized through several methods, including the Diels-Alder reaction and the Birch reduction method. In
Mechanism Of Action
The mechanism of action of 1,3-Diisopropyl-1,3-cyclopentadiene is not fully understood, but it is believed to act as a reactive diene in Diels-Alder reactions. 1,3-Diisopropyl-1,3-cyclopentadiene can undergo cycloaddition reactions with various dienophiles, including electron-deficient alkenes and alkynes. 1,3-Diisopropyl-1,3-cyclopentadiene has also been shown to undergo electrocyclic reactions, which can lead to the formation of various cyclic compounds.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 1,3-Diisopropyl-1,3-cyclopentadiene. However, some studies have shown that 1,3-Diisopropyl-1,3-cyclopentadiene derivatives have potential anti-inflammatory and anti-cancer properties. 1,3-Diisopropyl-1,3-cyclopentadiene derivatives have also been shown to exhibit potent antimalarial activity.
Advantages And Limitations For Lab Experiments
1,3-Diisopropyl-1,3-cyclopentadiene is a highly reactive and unstable compound, which can make it challenging to work with in the laboratory. However, 1,3-Diisopropyl-1,3-cyclopentadiene has several advantages, including its potential applications in organic synthesis, materials science, and drug discovery. 1,3-Diisopropyl-1,3-cyclopentadiene derivatives have also been shown to exhibit potent biological activity, which makes them attractive targets for drug discovery.
Future Directions
There are several future directions for research on 1,3-Diisopropyl-1,3-cyclopentadiene and its derivatives. One direction is to explore the potential applications of 1,3-Diisopropyl-1,3-cyclopentadiene derivatives in catalysis and materials science. Another direction is to investigate the biological activity of 1,3-Diisopropyl-1,3-cyclopentadiene derivatives and their potential as drug candidates. Additionally, research on the mechanism of action of 1,3-Diisopropyl-1,3-cyclopentadiene and its derivatives could lead to the development of new synthetic methods and the discovery of novel cyclic compounds.
Conclusion
In conclusion, 1,3-Diisopropyl-1,3-cyclopentadiene is a highly reactive and unstable cyclic hydrocarbon that has gained significant attention in scientific research due to its potential applications in various fields. 1,3-Diisopropyl-1,3-cyclopentadiene can be synthesized through the Diels-Alder reaction and has been studied for its potential applications in organic synthesis, materials science, and drug discovery. 1,3-Diisopropyl-1,3-cyclopentadiene derivatives have also been shown to exhibit potent biological activity, which makes them attractive targets for drug discovery. While there is limited research on the biochemical and physiological effects of 1,3-Diisopropyl-1,3-cyclopentadiene, future research could lead to the development of new synthetic methods and the discovery of novel cyclic compounds.
Scientific Research Applications
1,3-Diisopropyl-1,3-cyclopentadiene has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and drug discovery. 1,3-Diisopropyl-1,3-cyclopentadiene has been used as a building block for the synthesis of various organic compounds, including natural products and pharmaceuticals. 1,3-Diisopropyl-1,3-cyclopentadiene derivatives have also been used as ligands for the synthesis of metal complexes with potential applications in catalysis and materials science.
properties
CAS RN |
123278-27-3 |
|---|---|
Product Name |
1,3-Diisopropyl-1,3-cyclopentadiene |
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
1,3-di(propan-2-yl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C11H18/c1-8(2)10-5-6-11(7-10)9(3)4/h5,7-9H,6H2,1-4H3 |
InChI Key |
QCEFTGHIXRHYPC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC1)C(C)C |
Canonical SMILES |
CC(C)C1=CC(=CC1)C(C)C |
synonyms |
1,3-Cyclopentadiene,1,3-bis(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B56915.png)
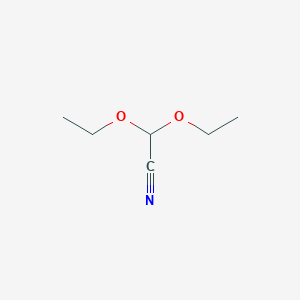
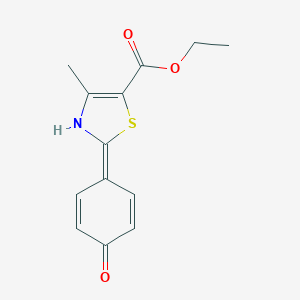
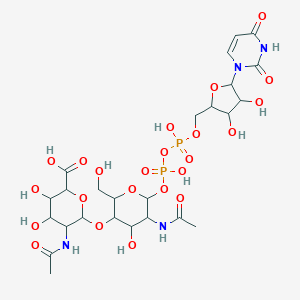
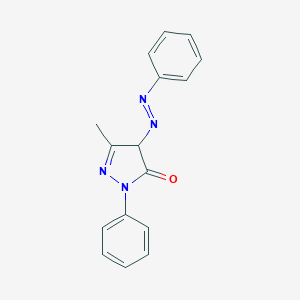
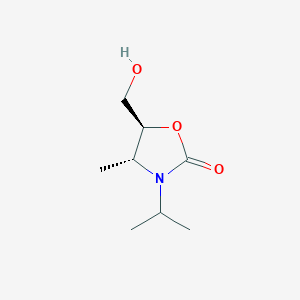
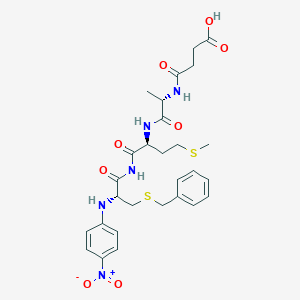
![5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B56930.png)
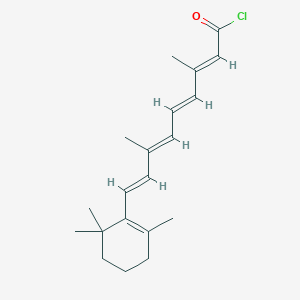
![[1-(Chlorocarbonyl)cyclobutyl]methyl acetate](/img/structure/B56932.png)
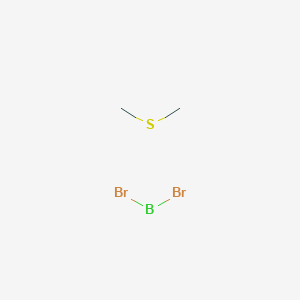
![Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B56937.png)
